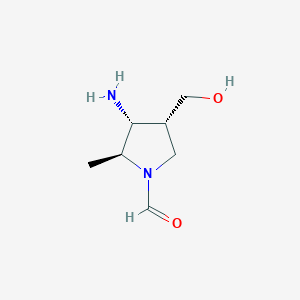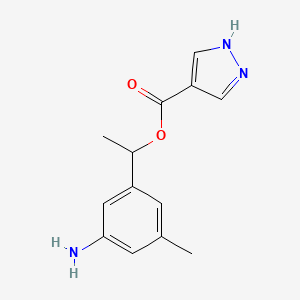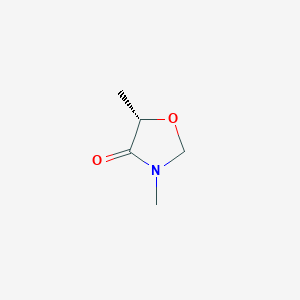
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole is a heterocyclic compound that features a pyridine ring and an oxazole ring, both of which are fused with p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with p-tolualdehyde in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used in the presence of catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological targets. The presence of p-tolyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring but has a pyrimidine ring instead of an oxazole ring.
2-(Pyridin-2-yl)aniline: This compound has an aniline group instead of an oxazole ring and is used as a directing group in C-H amination reactions.
2-(Pyridin-2-yl)imidazole: This compound contains an imidazole ring and is studied for its potential as a ligand in coordination chemistry.
Uniqueness
2-(Pyridin-2-yl)-4,5-di-p-tolyloxazole is unique due to the presence of both pyridine and oxazole rings, which provide a distinct electronic structure and reactivity profile. The p-tolyl groups further enhance its chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H18N2O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4,5-bis(4-methylphenyl)-2-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O/c1-15-6-10-17(11-7-15)20-21(18-12-8-16(2)9-13-18)25-22(24-20)19-5-3-4-14-23-19/h3-14H,1-2H3 |
InChI Key |
RDSMLTKLKMXTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)


![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
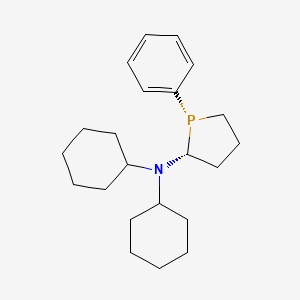
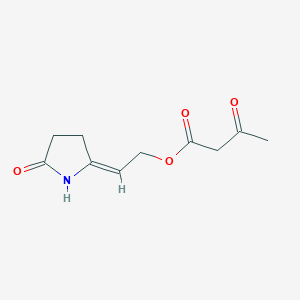
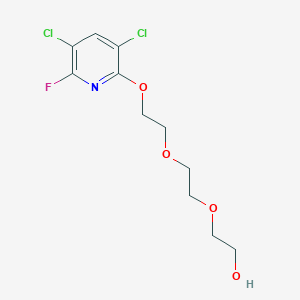
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
